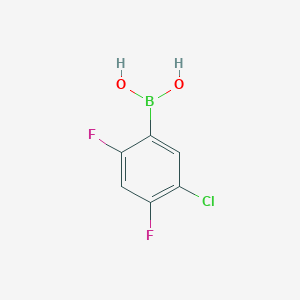

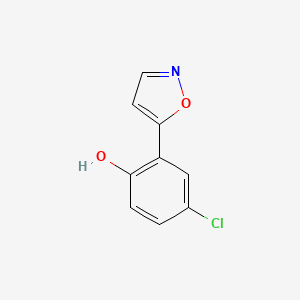

![molecular formula C12H21NO9 B1587698 methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 50998-13-5](/img/structure/B1587698.png)

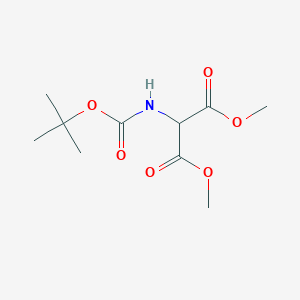

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a useful research compound. Its molecular formula is C12H21NO9 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Carbohydrate Chemistry

N-Acetylneuraminic acid methyl ester: is a pivotal compound in synthetic carbohydrate chemistry. It serves as a precursor for the synthesis of various sialic acid derivatives, which are crucial for studying carbohydrate-protein interactions and developing glycoconjugate vaccines .

Neurotransmission Studies

This compound plays a significant role in the study of neurotransmission. It is used to understand the molecular mechanisms of sialic acids in neural development and synaptic plasticity, providing insights into neurodegenerative diseases .

Leukocyte Intravasation Research

In immunology, N-Acetylneuraminic acid methyl ester is used to explore leukocyte intravasation, the process by which white blood cells move through the blood vessel wall. This research has implications for understanding inflammatory responses and immune surveillance .

Infection Mechanism Elucidation

The compound is instrumental in studying the mechanisms of viral and bacterial infections. It helps in identifying how pathogens exploit sialic acids for cell adhesion and invasion, which is vital for developing antiviral and antibacterial strategies .

Drug Development

N-Acetylneuraminic acid methyl ester: has been identified as a potential drug candidate for treating adverse reactions caused by pathogenic antibodies. Its unique mechanism of action involves repairing the missing sialic acid on sick lung epithelium cells .

Glycoprotein Research

This compound is often present as the terminal sugar of glycoproteins. Its study is essential for understanding the structure and function of glycoproteins, which play a critical role in cellular recognition and signaling processes .

Wirkmechanismus

Target of Action

The primary target of the compound N-Acetylneuraminic acid methyl ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, is the lung epithelium cells . These cells are particularly vulnerable when they are sick or damaged .

Mode of Action

N-Acetylneuraminic acid methyl ester acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells .

Biochemical Pathways

The compound N-Acetylneuraminic acid methyl ester affects the biochemical pathway involving sialic acid. Sialic acid is a key component of the glycoproteins found on cell membranes . By replenishing the missing sialic acid on sick lung epithelium cells, N-Acetylneuraminic acid methyl ester can prevent the binding of pathogenic antibodies to these cells .

Result of Action

The result of the action of N-Acetylneuraminic acid methyl ester is the significant reduction in sickness and deaths caused by pathogenic anti-spike antibodies . By blocking the binding of these antibodies to sick lung epithelium cells, it can prevent and treat serious conditions caused by these antibodies during a COVID-19 infection .

Action Environment

The action of N-Acetylneuraminic acid methyl ester is influenced by the environment within the body, particularly the state of the lung epithelium cells. When these cells are sick or damaged, they become more vulnerable to pathogenic antibodies . The compound’s efficacy in blocking the binding of these antibodies to the cells, and thus its ability to prevent and treat serious conditions caused by these antibodies, is likely influenced by the extent of the damage to the cells .

Eigenschaften

IUPAC Name |

methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391978 |

Source

|

| Record name | ST073362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50998-13-5 |

Source

|

| Record name | ST073362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.